5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate
CAS No.: 109006-11-3
Cat. No.: VC21355484
Molecular Formula: C5H8Na4O11P2
Molecular Weight: 261.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109006-11-3 |
|---|---|
| Molecular Formula | C5H8Na4O11P2 |
| Molecular Weight | 261.27 g/mol |
| IUPAC Name | 5-[1-carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate |
| Standard InChI | InChI=1S/C11H19NO6/c1-12(2,3)7-8(11(16)17)18-10(15)6-4-5-9(13)14/h8H,4-7H2,1-3H3,(H-,13,14,16,17) |
| Standard InChI Key | HYVXOSFJMKWZGF-UHFFFAOYSA-N |
| SMILES | C[N+](C)(C)CC(C(=O)O)OC(=O)CCCC(=O)[O-] |
| Canonical SMILES | C[N+](C)(C)CC(C(=O)O)OC(=O)CCCC(=O)[O-] |
Introduction
Overview of 5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate
Chemical Structure and Nomenclature:
-
The compound "5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate" appears to be an organic molecule containing:
-
A carboxylate group (-COO⁻).
-
A trimethylazanium group (a positively charged quaternary ammonium ion).
-
An ether linkage (-O-) connecting two parts of the molecule.
-
A ketone group (-C=O) within a pentanoate backbone.
-
Ionic Nature:
-
The compound is zwitterionic, meaning it contains both a positive charge (from the trimethylazanium group) and a negative charge (from the carboxylate group). This property is common in amino acid derivatives and other biologically active molecules.
Potential Applications and Relevance
While specific applications of this compound are not available in the provided results, compounds with similar structural features are often studied for their roles in:
-
Biological Activity:
-
Zwitterionic compounds are commonly found in biological systems, such as amino acids or metabolites, where they play roles in enzymatic reactions or cellular signaling.
-
-
Pharmaceutical Research:
-
Compounds with carboxylate and quaternary ammonium groups are often explored for drug delivery due to their solubility and ionic interactions.
-
-
Chemical Synthesis:
-
The presence of reactive groups (e.g., ether, ketone, carboxylate) suggests potential utility in synthetic organic chemistry for creating more complex molecules.
-
Research Directions
To better understand this compound, future research could focus on:
-
Synthesis Pathways: Developing methods to synthesize this compound efficiently.
-
Biological Evaluation: Testing for activity in biological systems, such as enzyme inhibition or receptor binding.
-
Physicochemical Studies: Determining solubility, stability, and reactivity under various conditions.
If you have access to additional databases or resources beyond those cited here, they may provide more specific insights into this compound's properties and uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume